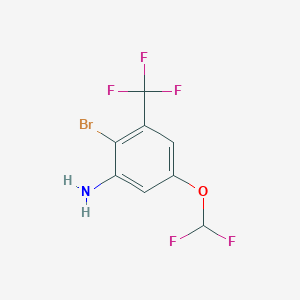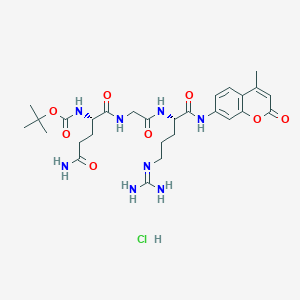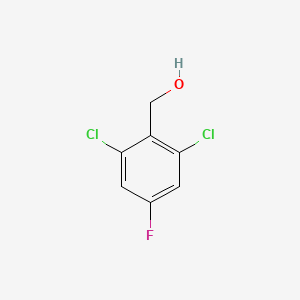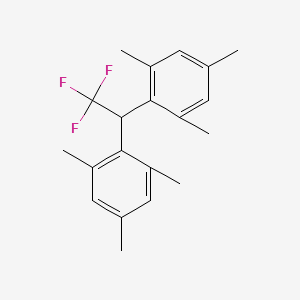
2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane
Vue d'ensemble
Description
2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane, also known as 1,3,5-trimethyl-2-(trifluoromethyl)benzene, is an organic compound used in a variety of applications. It is a colorless liquid with a sweet odor and is used as a solvent, a surfactant, a lubricant, and a refrigerant. It is also used as a laboratory reagent and in the manufacture of other chemicals. The compound has a low toxicity and is not considered to be hazardous to human health.
Applications De Recherche Scientifique
Synthesis and Characterization of Fluorinated Polyimides
Research has demonstrated the synthesis and characterization of fluorinated polyimides employing 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane derivatives. These polyimides exhibit remarkable solubility, inherent viscosities conducive to film formation, and superior thermal stability. The materials show promising applications in fields requiring materials with low dielectric constants, high optical transparency, and excellent mechanical properties (Tao et al., 2009).
Development of Novel Fluorinated Aromatic Polyimides
Further studies have led to the creation of novel fluorinated aromatic polyimides from derivatives of 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane, showcasing exceptional solubility across various organic solvents. These polyimides maintain high thermal stability and mechanical robustness, making them suitable for advanced engineering applications (Yin et al., 2005).
Organosoluble, Low-Colored Fluorinated Polyimides
Innovations in fluorinated polyimides based on 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane derivatives have yielded materials with high solubility and the ability to form transparent, low-colored films. These polyimides demonstrate glass-transition temperatures conducive to various applications and possess low dielectric constants and water uptake, alongside ultraviolet-visible absorption cutoff wavelengths, indicating potential in electronics and optics (Chung et al., 2006).
Advances in Semi-Fluorinated Polymers
Research into semi-fluorinated polymers incorporating 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane has led to the discovery of materials with anomalous crystallinity and semi-crystalline properties. These polymers exhibit high melting temperatures and are soluble in common solvents, presenting novel characteristics for materials with increased fluorocarbon content (Smith et al., 2004).
Propriétés
IUPAC Name |
1,3,5-trimethyl-2-[2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3/c1-11-7-13(3)17(14(4)8-11)19(20(21,22)23)18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBMPNZABNDPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C2=C(C=C(C=C2C)C)C)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)
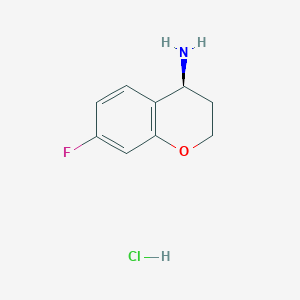
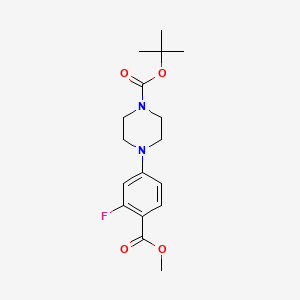
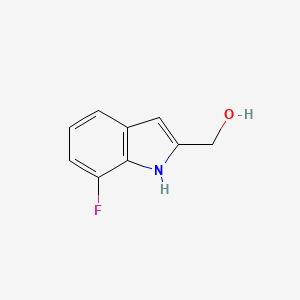
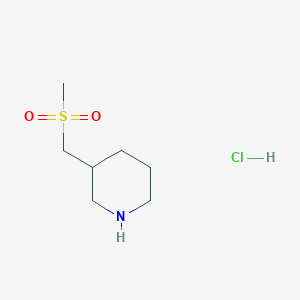
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
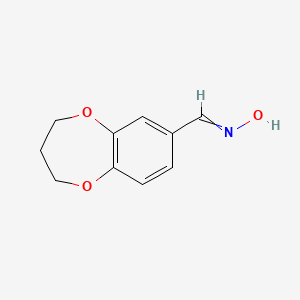
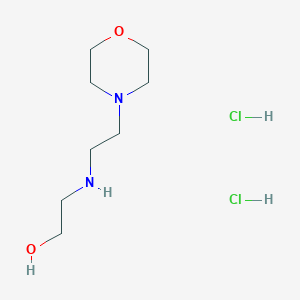
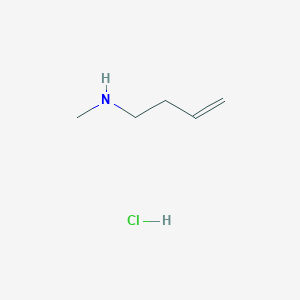
![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)
